molecular formula C7H4ClF3N2O2 B1271865 2-Chloro-6-nitro-4-(trifluoromethyl)aniline CAS No. 57729-79-0

2-Chloro-6-nitro-4-(trifluoromethyl)aniline

Cat. No. B1271865
CAS RN: 57729-79-0
M. Wt: 240.57 g/mol
InChI Key: JLWRJMVXRUKFPA-UHFFFAOYSA-N
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Description

2-Chloro-6-nitro-4-(trifluoromethyl)aniline is a chemical compound that serves as an intermediate in the synthesis of various pesticides and herbicides. It is characterized by the presence of chlorine, nitro, and trifluoromethyl functional groups attached to an aniline moiety. The compound's structure and reactivity are influenced by these substituents, which can affect its vibrational characteristics and molecular interactions .

Synthesis Analysis

The synthesis of related chloro-nitro-trifluoromethyl aniline derivatives often involves multi-step reactions, starting from aniline or its derivatives. For instance, N-nitro-2,4,6-Trichloroaniline can be synthesized using acetyl nitrate as a nitrating agent, with the reaction conditions significantly affecting the yield . Similarly, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline is synthesized from 3,4-dichloronitrobenzene through hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods demonstrate the complexity and variability in the synthesis of chloro-nitro-trifluoromethyl aniline compounds.

Molecular Structure Analysis

The molecular structure of chloro-nitro-trifluoromethyl aniline derivatives is often studied using spectroscopic methods such as IR, UV, and NMR. For example, N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives exhibit an intramolecular hydrogen bond, as suggested by IR, UV, and 1H NMR studies . The presence of various functional groups and their positions on the aniline ring can significantly influence the molecular structure and properties of these compounds.

Chemical Reactions Analysis

The reactivity of chloro-nitro-trifluoromethyl aniline derivatives is influenced by the substituents on the aniline ring. The reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with aniline derivatives, for instance, shows that the rates of reactions and the mechanisms involved are affected by the nature and position of the substituents. An addition-elimination mechanism with second-order kinetics is suggested for these reactions, with the aniline nitrogen developing a positive charge in the transition state .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitro-trifluoromethyl aniline derivatives can be deduced from their vibrational spectra and quantum chemical studies. The vibrational characteristics, such as FT-IR and FT-Raman spectra, provide insights into the presence of functional groups and their influence on the molecule's behavior. Density functional theory (DFT) computations are used to derive optimized geometry, vibrational wavenumbers, and molecular electrostatic potential surfaces. These studies help in understanding the electron density delocalization and the thermodynamic parameters that are temperature-dependent .

Scientific Research Applications

  • 2,6-Dichloro-4-(trifluoromethyl)aniline

    • Application Summary : This compound may be employed for the synthesis of 1-[2,6-di­chloro-4-(tri­fluoro­methyl)­phenyl]-5-[(4-nitro­phenyl)­methyl­ene­imino]-1H-pyrazole-3-carbo­nitrile .
    • Results or Outcomes : The source does not provide specific results or outcomes for this application .
  • 4-Nitro-2-(trifluoromethyl)aniline

    • Application Summary : This compound was used in the synthesis of monoazo dyes .
    • Results or Outcomes : The source does not provide specific results or outcomes for this application .
  • 2,6-Dichloro-4-(trifluoromethyl)aniline

    • Application Summary : This compound may be employed for the synthesis of 1-[2,6-di­chloro-4-(tri­fluoro­methyl)­phenyl]-5-[(4-nitro­phenyl)­methyl­ene­imino]-1H-pyrazole-3-carbo­nitrile .
    • Results or Outcomes : The source does not provide specific results or outcomes for this application .
  • 4-Nitro-2-(trifluoromethyl)aniline

    • Application Summary : This compound was used in the synthesis of monoazo dyes .
    • Results or Outcomes : The source does not provide specific results or outcomes for this application .
  • 2,6-Dichloro-4-(trifluoromethyl)aniline

    • Application Summary : This compound may be employed for the synthesis of 1-[2,6-di­chloro-4-(tri­fluoro­methyl)­phenyl]-5-[(4-nitro­phenyl)­methyl­ene­imino]-1H-pyrazole-3-carbo­nitrile .
    • Results or Outcomes : The source does not provide specific results or outcomes for this application .
  • 4-Nitro-2-(trifluoromethyl)aniline

    • Application Summary : This compound was used in the synthesis of monoazo dyes .
    • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-6-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWRJMVXRUKFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370109
Record name 4-Amino-3-chloro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitro-4-(trifluoromethyl)aniline

CAS RN

57729-79-0
Record name 4-Amino-3-chloro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-nitro-4-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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